Cas no 2171649-61-7 (1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid)

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid structure
2171649-61-7 structure
商品名:1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid
CAS番号:2171649-61-7
MF:C26H28N2O5S
メガワット:480.575925827026
CID:6023137
PubChem ID:165554460

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid
    • 1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
    • 2171649-61-7
    • EN300-1552203
    • インチ: 1S/C26H28N2O5S/c29-23(28-12-9-22(28)24(30)31)15-26(10-13-34-14-11-26)27-25(32)33-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,32)(H,30,31)
    • InChIKey: RHAJIKGGZSSYQC-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(CC1)(CC(N1CCC1C(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 480.17189317g/mol
  • どういたいしつりょう: 480.17189317g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 763
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 121Ų

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1552203-5.0g
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
5g
$9769.0 2023-06-05
Enamine
EN300-1552203-0.5g
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1552203-1.0g
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
1g
$3368.0 2023-06-05
Enamine
EN300-1552203-1000mg
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
1000mg
$3368.0 2023-09-25
Enamine
EN300-1552203-100mg
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1552203-10000mg
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1552203-2.5g
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1552203-10.0g
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
10g
$14487.0 2023-06-05
Enamine
EN300-1552203-50mg
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1552203-5000mg
1-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetyl}azetidine-2-carboxylic acid
2171649-61-7
5000mg
$9769.0 2023-09-25

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid 関連文献

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acidに関する追加情報

Introduction to 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic Acid (CAS No. 2171649-61-7)

1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid, identified by its CAS number 2171649-61-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its incorporation of a thianaphthene core and an azetidine ring, contribute to its distinctive chemical and biological properties.

The structural composition of 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid is characterized by a series of functional groups that are strategically positioned to interact with biological targets. The presence of a (9H-fluoren-9-yl)methoxycarbonyl moiety not only enhances the solubility and stability of the compound but also provides a scaffold for further chemical modifications. This feature is particularly valuable in drug design, as it allows for the development of derivatives with tailored biological activities.

The azetidine ring, a five-membered heterocyclic structure, is known for its ability to mimic natural amino acids, which can be exploited in the design of enzyme inhibitors and other bioactive molecules. In particular, the thianaphthene core introduces a rigid aromatic system that can stabilize the overall structure of the molecule, while also providing opportunities for selective interactions with biological targets. These structural attributes make 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid a versatile tool in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways associated with various diseases. The compound 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetyl}azetidine-2-carboxylic acid has been investigated for its potential applications in this context. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation, cancer, and other pathological conditions. These findings have prompted further research into the pharmacological properties of this compound.

The synthesis of 1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-y lacetyl}azetidine -2-carboxylic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps in the synthesis include the formation of the (9H-fluoren -9 -yl)methoxycarbonyl group, the introduction of the thianaphthene core, and the final assembly of the azetidine ring. Each step must be meticulously controlled to avoid side reactions and to ensure the integrity of the final product.

The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography has been crucial in characterizing the structure of 1-{2 -4 -({(9H-fluoren -9 -yl)methoxyc arbonyl}amino)thian -4 -ylacetyl }azetidine -2-carboxylic acid. These methods provide detailed information about the molecular structure, confirming the presence of all functional groups and their spatial arrangement. Such structural elucidation is essential for understanding the biological activity and for guiding further modifications.

The pharmacological evaluation of 1-{2 -4 -({(9H-fluoren -9 -yl)methoxyc arbonyl }amino)thian -4 -ylacetyl }azetidine -2-carboxylic acid has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary in vivo studies have shown promising results in animal models of cancer, indicating that this compound may have therapeutic value in oncology.

The potential applications of 1-{2 -4 -({( 9H-fluore n)- 9-y lmethoxyc arbonyl }amino) thian -4-y lacetyl }azetidine -2-carboxylic acid extend beyond its inhibitory activity against enzymes and receptors. Its unique structural features make it a valuable scaffold for designing novel drug candidates with improved pharmacokinetic properties. For instance, modifications to the fluorene moiety could enhance oral bioavailability, while changes to the azetidine ring might improve binding affinity to target proteins.

The development of new synthetic methodologies is also an important area of research related to this compound. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable synthesis routes for complex molecules like 1-{ 2-( 4-( { ( 9 H-f luore n)- 9-y lmeth oxyc arbony l}) amino ) thia naph th ene ) acetyl } azeti dine ) carbox ylic aci d strong>. These innovations not only improve yield but also reduce waste, making them more environmentally friendly and economically viable.

The future direction of research on 1-{ 2-( 4-( { ( 9 H-f luore n)- 9-y lmeth oxyc arbony l}) amino ) thia naph th ene ) acetyl } azeti dine ) carbox ylic aci d strong> includes exploring its interactions with other biological targets and evaluating its potential as an antiviral or antibacterial agent. Additionally, computational modeling techniques are being employed to predict how modifications to its structure might affect its biological activity. These studies aim to accelerate the discovery process and identify new leads for drug development.

In conclusion, 1-{ 2-( 4-( { ( 9 H-f luore n)- 9-y lmeth oxyc arbony l}) amino ) thia naph th ene ) acetyl } azeti dine ) carbox ylic aci d ( CAS No . 2171649 .61 .7 strong>) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Further research is warranted to fully elucidate its therapeutic potential and develop novel drug candidates based on this scaffold . The continued exploration of this compound will contribute valuable insights into disease mechanisms and provide new opportunities for therapeutic intervention.

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